Ethyl 2-amino-4-sulfamoylbutanoate
Description
Properties
Molecular Formula |
C6H14N2O4S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-sulfamoylbutanoate |
InChI |
InChI=1S/C6H14N2O4S/c1-2-12-6(9)5(7)3-4-13(8,10)11/h5H,2-4,7H2,1H3,(H2,8,10,11) |
InChI Key |
UOGPWLYDKZXCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
One commonly reported laboratory synthesis method involves nucleophilic substitution on ethyl 2-bromo-4-sulfamoylbutanoate using ammonia. The general procedure is as follows:
- Starting Material: Ethyl 2-bromo-4-sulfamoylbutanoate
- Reagents: Ammonia gas
- Solvent: Ethanol
- Conditions:
- Dissolve ethyl 2-bromo-4-sulfamoylbutanoate in ethanol.
- Bubble ammonia gas through the solution.
- Stir the mixture at room temperature for several hours.
- Workup:
- Isolate the product by filtration.
- Purify by recrystallization.
This method typically proceeds under mild conditions, avoiding harsh reagents and high temperatures, which helps maintain the integrity of sensitive functional groups.
Industrial Production Considerations
Industrial synthesis of this compound often mirrors the laboratory method but is scaled up with enhancements for efficiency and purity:
- Use of continuous flow reactors to improve reaction control and throughput.
- Implementation of automated systems for reagent addition and temperature control.
- Advanced purification techniques such as chromatography to achieve high purity standards.
These improvements reduce reaction times, increase yields, and minimize energy consumption.
Related Synthetic Methodologies for Analogous Compounds
Though direct detailed industrial methods for this compound are limited, closely related compounds such as Ethyl 2-amino-4-methylthiazole-5-carboxylate have well-documented preparation methods that can inform synthesis strategies:
- The synthesis involves reacting thiocarbamide with 2-chloroacetyl acetacetic ester in ethanol with sodium carbonate as a catalyst.
- Reaction temperatures are maintained between 40–70 °C with controlled addition of reagents.
- After reaction completion, solvent removal, pH adjustment with caustic soda, filtration, and vacuum drying yield the product with over 98% yield and melting points around 172–173 °C.
This method emphasizes the use of mixed solvents and catalysts to reduce reaction time and energy consumption, which can be adapted for sulfonamide-containing compounds.
Reaction Analysis and Optimization
Reaction Types Involved
This compound synthesis typically involves:
- Nucleophilic substitution: Replacement of a bromine atom by an amino group via ammonia nucleophilic attack.
- Purification steps: Recrystallization or chromatographic separation to isolate the desired product.
Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | Ethyl 2-bromo-4-sulfamoylbutanoate, ammonia, ethanol, room temperature | Amino group introduction |
| Purification | Filtration, recrystallization | Product isolation and purity |
Yield and Purity Considerations
- Reaction under mild conditions minimizes side reactions such as oxidation or reduction of functional groups.
- Use of ethanol as solvent provides a good medium for both reactants and facilitates ammonia dissolution.
- Purification by recrystallization ensures removal of unreacted starting materials and side products.
- Industrial scale-up benefits from continuous flow and chromatography to maintain high purity and yield.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Laboratory nucleophilic substitution | Ethyl 2-bromo-4-sulfamoylbutanoate, ammonia, ethanol | Room temperature, several hours | Not specified | Mild conditions, simple purification |
| Industrial scale synthesis | Similar to lab method with continuous flow and chromatography | Controlled temperature, automated | High (not specified) | Enhanced efficiency and purity |
| Analogous compound synthesis (for reference) | Thiocarbamide, 2-chloroacetyl acetacetic ester, sodium carbonate, ethanol | 40–70 °C, 5–5.5 hours | >98 | Catalyst use reduces reaction time |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 2-amino-4-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-sulfamoylbutanoate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-Amino-4-Hydroxybutanoate (CAS 764724-38-1)
- Structure : Features a hydroxyl (-OH) group at position 4 instead of sulfamoyl.
- Molecular Formula: C₆H₁₃NO₃.
- Key Properties: Higher hydrophilicity due to the -OH group. Limited stability under acidic or oxidative conditions compared to sulfamoyl derivatives.
- Applications : Restricted to research and development (R&D) uses; explicitly advised against medicinal or household applications .
- Hazards: No specific toxicity data provided, but handling requires precautions typical of amino alcohols.
Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)Butanoate (CAS 33280-93-2)
- Structure: Contains an acetylated amino group and a methylsulfanyl (-SMe) substituent at position 3.
- Molecular Formula: C₉H₁₇NO₃S.
- Key Properties: Increased lipophilicity from the methylsulfanyl group, enhancing membrane permeability. Potential for thioether-related reactivity (e.g., oxidation to sulfoxide).
- Hazards : Requires first-aid measures for inhalation exposure, indicating volatility and respiratory irritation risks .
Ethyl 4-Bromo-2-Methylbutanoate (CAS 2213-09-4)
- Structure : Bromine substituent at position 4 and methyl group at position 2.
- Molecular Formula : C₇H₁₃BrO₂.
- Key Properties: High electrophilicity due to the bromine atom, making it reactive in nucleophilic substitution reactions. Limited biocompatibility, as brominated compounds often exhibit toxicity.
- Hazards : Immediate medical consultation required upon exposure, reflecting significant irritancy or systemic toxicity .
Ethyl 2-[[2-(2-Ethoxy-2-oxo-ethyl)sulfanylacetyl]amino]-4-sulfanylbutanoate (MM0544.06)
- Structure : Complex sulfanyl (-SH) and ethoxycarbonyl-substituted side chains.
- Molecular Formula: C₁₂H₂₁NO₅S₂.
- Key Properties: Molecular weight of 323.43 g/mol, larger than simpler analogues. Potential use as an expectorant impurity or in sulfur-mediated biochemical pathways.
- Applications : Classified under "Expectorants" in pharmaceutical impurity research .
Comparative Data Table
Research Implications
- Sulfamoyl vs. Hydroxyl/Sulfanyl: The sulfamoyl group in this compound likely enhances hydrogen-bonding capacity and target selectivity compared to hydroxyl or sulfanyl analogues, making it more suitable for enzyme interaction studies.
- Safety Profiles : Brominated and methylsulfanyl derivatives exhibit higher hazards, whereas sulfamoyl variants may offer a safer profile if toxicity studies confirm low reactivity.
Biological Activity
Ethyl 2-amino-4-sulfamoylbutanoate is a sulfonamide derivative with significant potential in medicinal chemistry. Its molecular formula is C₆H₁₃N₃O₄S, and it has a molecular weight of approximately 195.25 g/mol. This compound features an ethyl ester group, an amino group, and a sulfonamide functional group attached to a butanoic acid backbone, which are critical for its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃N₃O₄S
- Molecular Weight : 195.25 g/mol
- Functional Groups : Ethyl ester, amino group, sulfonamide
The structural characteristics of this compound suggest that it may interact with various biological targets, particularly enzymes involved in metabolic processes.
This compound is hypothesized to function primarily as an enzyme inhibitor. The sulfonamide moiety is known to interact with enzymes that are crucial in folate metabolism and bacterial growth inhibition. Similar compounds have shown efficacy in modulating enzyme activity, leading to therapeutic effects in various diseases.
Potential Enzyme Targets
- Dihydropteroate synthase : Involved in bacterial folate synthesis.
- Carbonic anhydrase : Plays a role in pH regulation and fluid balance.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Structural similarities to other sulfonamides suggest potential antibacterial properties.
- Enzyme Inhibition : May inhibit specific enzymes related to metabolic pathways.
- Therapeutic Applications : Possible applications in treating conditions like diabetes or obesity through modulation of metabolic processes.
Comparative Analysis of Related Compounds
To further understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (2S)-2-amino-4-phenylbutanoate | Amino acid derivative | Contains a phenyl group enhancing lipophilicity |
| Ethyl (2S)-2-amino-4-chloropent-4-enoate | Chlorine substitution on a pentenoic backbone | Potentially different reactivity due to halogen |
| Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate | Pyrrolidine ring structure | Different cyclic structure affecting bioactivity |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-amino-4-sulfamoylbutanoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-sulfamoylbutanoic acid derivatives with ethylamine or ethanol under acidic catalysis. Optimization steps include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Use H₂SO₄ or p-toluenesulfonic acid for esterification efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity.
Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Esterification | 68–72 | 96% | H₂SO₄, 70°C, 12h |
| Amide coupling | 55–60 | 92% | DCC, DMAP, RT, 24h |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester (-COOEt), sulfamoyl (-SO₂NH₂), and amino (-NH₂) groups. Key signals: δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), δ 6.8–7.2 ppm (sulfamoyl NH₂) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and molecular ion [M+H]⁺.
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1330 cm⁻¹ (S=O stretch) .
Q. How should initial bioactivity screening be designed for this compound?
- Methodological Answer :
- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfonamide-resistant controls .
- Enzyme inhibition : Test against carbonic anhydrase or acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method). IC₅₀ values <10 µM suggest strong inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?
- Methodological Answer :
- Modify functional groups :
- Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity.
- Substitute the sulfamoyl group with phosphonate or methylthio groups (see structural analogs in ).
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., carbonic anhydrase IX).
Data Table :
| Analog Structure | IC₅₀ (Carbonic Anhydrase IX, nM) | LogP |
|---|---|---|
| Ethyl ester | 12.5 ± 1.2 | 1.8 |
| Methyl ester | 8.3 ± 0.9 | 1.2 |
| tert-Butyl ester | 25.6 ± 2.1 | 2.5 |
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical bacterial strains (ATCC standards) and enzyme isoforms (e.g., hCA II vs. hCA IX).
- Control purity : Re-test compounds with ≥98% purity (HPLC) to rule out impurity-driven artifacts .
- Validate mechanisms : Perform knock-out studies (e.g., CRISPR for enzyme targets) or competitive binding assays.
Q. What mechanistic insights explain its enzyme inhibition properties?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For this compound, non-competitive inhibition of acetylcholinesterase is reported (Ki = 2.3 µM) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to identify binding residues (e.g., sulfamoyl group interaction with Zn²⁺ in carbonic anhydrase) .
Key Notes
- Structural Analogs : Derivatives like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride show similar bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
